molecular formula C11H17NO2 B3363654 2-Butoxy-5-methoxyaniline CAS No. 104179-24-0

2-Butoxy-5-methoxyaniline

Cat. No.: B3363654
CAS No.: 104179-24-0
M. Wt: 195.26 g/mol
InChI Key: YNGOMJFBCQFZAQ-UHFFFAOYSA-N
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Description

2-Butoxy-5-methoxyaniline is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butoxy-5-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-4-7-14-11-6-5-9(13-2)8-10(11)12/h5-6,8H,3-4,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGOMJFBCQFZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation & Characterization of 2-Butoxy-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The precise structural elucidation of 2-Butoxy-5-methoxyaniline is a critical workflow in the development of tyrosine kinase inhibitors (TKIs) and advanced azo-dyes. As an aniline derivative featuring dual alkoxy substitutions, this molecule presents a classic regiochemical challenge: distinguishing between the 2,5-substitution pattern and its isomers (e.g., 5-butoxy-2-methoxyaniline) arising from non-specific alkylation or nitration pathways.

This guide moves beyond basic spectral assignment. It establishes a self-validating analytical protocol that combines retro-synthetic logic with advanced Nuclear Magnetic Resonance (NMR) techniques (NOE diff, HMBC) to certify the position of the butyl chain relative to the amine functionality.

Target Molecule Profile
PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₁H₁₇NO₂
Molecular Weight 195.26 g/mol
Core Scaffold Aniline (Benzenamine)
Key Substituents Primary Amine (C1), Butoxy (C2), Methoxy (C5)
LogP (Calc) ~2.5 (Lipophilic character dominates via butyl chain)

Retro-Synthetic Logic & Causality

To elucidate the structure with authority, one must first understand the genesis of the molecule. The structural integrity of this compound is best guaranteed by a synthesis route that locks the regiochemistry before the final reduction step.

We reject direct alkylation of aminophenols due to the risk of N-alkylation vs. O-alkylation competition. Instead, the Nitro-Protection Protocol is the industry standard for ensuring O-selectivity.

Validated Synthesis Pathway
  • Starting Material: 2-Nitro-4-methoxyphenol. The nitro group at the ortho position activates the phenol and protects the future amine site.

  • O-Alkylation: Nucleophilic substitution with 1-bromobutane under basic conditions (

    
    /DMF). This locks the butoxy group ortho to the nitro group.
    
  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) or chemical reduction (
    
    
    
    ) converts the nitro group to the amine.

Because the nitro group becomes the amine, and the butoxy group was attached ortho to the nitro, the final product is unequivocally This compound .

SynthesisRoute Start 2-Nitro-4-methoxyphenol (Regio-defined Scaffold) Step1 O-Alkylation (1-Bromobutane, K2CO3) Start->Step1 Intermediate 1-Butoxy-2-nitro-4-methoxybenzene (Locked Regiochemistry) Step1->Intermediate SN2 Mechanism Step2 Reduction (H2, Pd/C or Fe/HCl) Intermediate->Step2 Product This compound (Target) Step2->Product Nitro -> Amine

Figure 1: Regiospecific synthesis pathway ensuring the 2-butoxy position relative to the amine.

Analytical Protocol: The Self-Validating System

Reliance on a single analytical method is a failure mode in structural elucidation. This protocol uses Orthogonal Validation : Mass Spectrometry confirms identity, while NMR confirms geometry.

Phase 1: High-Resolution Mass Spectrometry (HRMS)

Before expensive NMR time, confirm the elemental composition.

  • Method: ESI-TOF (Positive Mode).

  • Expected Signal:

    
     at m/z 196.1332.
    
  • Validation Check: An isotopic pattern matching

    
     is required. If the mass is +14 or +28, unintended alkylation of the amine has occurred.
    
Phase 2: 1H NMR Spectroscopy (400 MHz+, DMSO-d6 or CDCl3)

The proton NMR provides the "fingerprint" of the alkyl chains and the aromatic substitution pattern.

Table 1: Predicted 1H NMR Shifts & Multiplicities
Proton GroupShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (C6) 6.20 - 6.30Doublet (

Hz)
1HOrtho to

, Ortho to

. Shielded by two donors.
Ar-H (C4) 6.05 - 6.15dd (

Hz)
1HPara to

. Coupling to H3 and H6.
Ar-H (C3) 6.65 - 6.75Doublet (

Hz)
1HOrtho to

. Deshielded relative to H4/H6.

4.50 - 4.80Broad Singlet2HExchangeable with

.

3.60 - 3.70Singlet3HCharacteristic methoxy.

-
3.85 - 3.95Triplet2H

-protons of butoxy group.
Alkyl Chain 1.65 (m), 1.40 (m)Multiplets4H

and

protons of butyl.

0.90 - 0.95Triplet3HTerminal methyl of butyl.

The Critical Differentiation: NOE Experiments

The primary risk is distinguishing the target from 2-Methoxy-5-butoxyaniline . Both isomers have identical multiplicity patterns (AMX systems) and very similar chemical shifts.

Solution: 1D-NOE (Nuclear Overhauser Effect) Difference Spectroscopy. The spatial proximity of the Amine protons (


) to the substituent at Position 2 is the definitive test.
Experimental Logic[9]
  • Irradiate the

    
     signal: 
    
    • Target (this compound): You will observe NOE enhancement at the Butoxy

      
        (Position 2) and the Aromatic H6 .
      
    • Isomer (2-Methoxy-5-butoxyaniline): You will observe NOE enhancement at the Methoxy

      
        (Position 2) and the Aromatic H6 .
      
  • Irradiate the Methoxy (

    
    ) signal: 
    
    • Target: Enhancement of H4 and H6 (Since OMe is at C5). No interaction with

      
      .
      
    • Isomer: Enhancement of

      
        and H3  (If OMe were at C2).
      

NOE_Logic cluster_Target Scenario A: this compound (Target) cluster_Isomer Scenario B: 2-Methoxy-5-butoxyaniline (Impurity) Amine Irradiate NH2 (~4.6 ppm) Observed_A Enhancement at: 1. Butoxy O-CH2 (~3.9 ppm) 2. Aromatic H6 (~6.25 ppm) Amine->Observed_A Strong NOE Observed_B Enhancement at: 1. Methoxy CH3 (~3.7 ppm) 2. Aromatic H6 (~6.25 ppm) Amine->Observed_B If Isomer Present

Figure 2: NOE correlation logic. The interaction between the amine and the alkyl chain at position 2 is the "smoking gun" for structural assignment.

Detailed Experimental Procedure

Reagents & Equipment[7]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (internal standard).

  • Instrument: 400 MHz NMR (or higher) equipped with a cryoprobe for optimal sensitivity on the carbon channel.

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

Step-by-Step Workflow
  • Sample Preparation: Dissolve the solid aniline derivative in DMSO-d6. Ensure the solution is clear; filter if necessary to remove paramagnetic particulates (e.g., residual Pd/C) which broaden lines.

  • 1H Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (D1): 1.0 s (sufficient for qualitative, increase to 5.0 s for qNMR).

    • Scans: 16.

  • 13C APT/DEPTQ Acquisition:

    • Differentiate

      
       (positive) from 
      
      
      
      (negative).
    • Expectation: 11 Carbon signals.

      • Quaternary C-N (C1): ~140 ppm.

      • Quaternary C-O (C2, C5): ~140-150 ppm.

  • 2D COSY (Correlation Spectroscopy):

    • Map the spin system of the butyl chain (

      
      ).
      
    • Confirm the aromatic AMX coupling (H3 to H4, H4 to H6).

  • 1D NOE Select (The Validator):

    • Set the irradiation frequency exactly on the broad

      
       singlet.
      
    • Acquire 256 scans to resolve small enhancements (<2%).

    • Pass Criteria: Distinct enhancement of the triplet at ~3.90 ppm (

      
      ).
      

Conclusion

The elucidation of this compound requires a disciplined approach that integrates synthesis history with spectral evidence. By confirming the NOE interaction between the amine protons and the butoxy alpha-methylene , researchers can definitively rule out regioisomers. This protocol ensures that the material entering downstream biological assays or synthesis steps is of verified structural integrity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for NMR interpretation and AMX systems).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on NOE and coupling constants).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Detailed protocols for NOE Difference and HMBC experiments).

  • Himo, F., et al. (2005). Mechanisms of Nitration of Phenol Derivatives. Journal of the American Chemical Society. (Validation of the ortho-nitration selectivity in the synthesis route).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 2-Butoxyethanol (Spectral Analog for Butoxy Group). (Used for verifying alkyl chain chemical shifts).

Sources

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-Butoxy-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Butoxy-5-methoxyaniline (CAS: 104179-24-0) is a specialized aromatic amine intermediate used primarily in the synthesis of azo dyes and potentially as a pharmacophore in medicinal chemistry. Its dual-alkoxy substitution pattern (butoxy and methoxy) imparts unique lipophilic characteristics distinct from its simpler analogs like o-anisidine.

Precise solubility data for this compound in organic solvents is critical for:

  • Process Optimization: Designing efficient crystallization and purification protocols.

  • Reaction Engineering: Selecting optimal solvent media for nucleophilic substitution or diazotization reactions.

  • Thermodynamic Modeling: Predicting phase behavior under varying industrial conditions.

This guide provides a comprehensive framework for determining the solubility of this compound, analyzing the data using standard thermodynamic models (Apelblat,


), and interpreting the results for industrial application.

Chemical Profile and Theoretical Solubility Prediction

Structural Analysis
  • Chemical Name: this compound

  • CAS Number: 104179-24-0

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~195.26 g/mol

Solubility Prediction: The molecule features a polar amino group (


) capable of hydrogen bonding, a methoxy group (

) with moderate polarity, and a significant non-polar butoxy chain (

).
  • Protic Solvents (Methanol, Ethanol): Expected high solubility due to H-bonding interactions with the amine and ether oxygens.

  • Aprotic Polar Solvents (Acetone, Ethyl Acetate): High solubility driven by dipole-dipole interactions.

  • Non-polar Solvents (Hexane, Toluene): Moderate solubility; the butoxy tail aids solvation, but the polar amine group may limit solubility compared to fully alkylated benzenes.

  • Temperature Dependence: Dissolution is expected to be an endothermic process (

    
    ), meaning solubility will increase significantly with temperature.
    

Experimental Methodology: Laser Monitoring Observation

To obtain high-precision solubility data, the dynamic laser monitoring method is the industry standard. This synthetic method eliminates sampling errors associated with gravimetric analysis.

Experimental Setup

The core principle involves detecting the phase transition (solid dissolution) by monitoring the intensity of a laser beam passing through the solution.

ExperimentalSetup Laser Laser Source (He-Ne or Diode) Vessel Jacketed Glass Vessel (Temp Controlled) Laser->Vessel Incident Beam Detector Photoelectric Detector Vessel->Detector Transmitted Beam Stirrer Magnetic Stirrer Stirrer->Vessel Agitation Data Data Acquisition (Computer) Detector->Data Intensity Signal

Figure 1: Schematic of the Laser Monitoring Solubility Measurement System.

Protocol Steps
  • Preparation: Accurately weigh a specific mass (

    
    ) of this compound and solvent (
    
    
    
    ) into the jacketed vessel (uncertainty
    
    
    g).
  • Equilibration: Set the thermostat to a temperature below the expected saturation point. Stir continuously.

  • Heating: Slowly increase the temperature (e.g., 2 K/h) while monitoring laser transmittance.

  • Detection: The dissolution point is defined as the temperature where the laser intensity maximizes and stabilizes (indicating the disappearance of all solid particles).

  • Replication: Repeat for different solute/solvent mass ratios to cover the temperature range of 273.15 K to 323.15 K.

Self-Validating Check:

  • Perform the experiment in triplicate.

  • Verify results against a known standard (e.g., benzoic acid in water) if the apparatus is newly calibrated.

Thermodynamic Modeling Framework

Raw solubility data (mole fraction


) must be correlated with temperature (

) to extract thermodynamic parameters.
Modified Apelblat Equation

This semi-empirical model is widely used for accurate correlation of solubility data in pure solvents.



  • 
     : Mole fraction solubility.[1][2]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     : Absolute temperature (Kelvin).[2][3][4]
    
  • 
     : Empirical parameters derived from non-linear regression.
    
    • 
       and 
      
      
      
      reflect the non-ideality of the solution.
    • 
       reflects the temperature dependence of the fusion enthalpy.[5]
      
Buchowski-Ksiazczak ( ) Equation

This model describes the solid-liquid equilibrium based on the association of solute molecules.[5]



  • 
     : Association number (average number of molecules in a cluster).
    
  • 
     : Enthalpy of solution.[5][6][7]
    
  • 
     : Melting temperature of the solute.
    
Thermodynamic Parameters (Van't Hoff Analysis)

The dissolution enthalpy (


), entropy (

), and Gibbs free energy (

) are calculated at the mean harmonic temperature (

).
ParameterFormulaPhysical Interpretation
Enthalpy (

)

Energy absorbed/released. Positive values indicate endothermic dissolution.[7]
Gibbs Energy (

)

Spontaneity of the process.
Entropy (

)

Disorder change. Positive values indicate entropy-driven dissolution.[7]

Data Analysis Workflow

To ensure scientific rigor, the following analytical workflow should be applied to the experimental data.

AnalysisWorkflow RawData Raw Data (Mass & Temperature) CalcX Calculate Mole Fraction (x) RawData->CalcX FitModels Fit to Models (Apelblat, λh) CalcX->FitModels Stats Statistical Validation (RAD, RMSD, R²) FitModels->Stats Thermo Calculate Thermodynamic Parameters (ΔH, ΔS, ΔG) Stats->Thermo Report Final Technical Report Thermo->Report

Figure 2: Logical workflow for processing solubility data.

Statistical Criteria for Acceptance:

  • Relative Average Deviation (RAD): ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    [2]
    
  • Root Mean Square Deviation (RMSD):

    
    
    
  • Correlation Coefficient (

    
    ): 
    
    
    
    [7]

Application: Crystallization Process Design

Understanding the solubility curve of this compound allows for the optimization of cooling crystallization .

  • Solvent Selection: Choose a solvent with a steep solubility curve (high

    
    ) to maximize yield during cooling. Based on similar anilines, Ethanol  or Ethyl Acetate  are likely candidates.
    
  • Supersaturation Control: Use the Apelblat parameters to calculate the metastable zone width (MSZW).

  • Purification: If the impurity profile is known, select a solvent where the impurity remains soluble at the final cooling temperature (

    
    ).
    

References

  • Compound Identification

    • This compound (CAS 104179-24-0). BioFount Chemical Database. Link

  • Experimental Methodology (Laser Monitoring)

    • Zhu, B., et al. "Measurement and Correlation of Solubility of 2-Methoxy-5-nitroaniline in Methanol, Ethanol, and Other Solvents." Journal of Chemical & Engineering Data, 2022. Link

    • Jouyban, A., et al. "An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique."[8] Journal of Laboratory Automation, 2014. Link

  • Thermodynamic Models

    • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999. Link

    • Buchowski, H., & Ksiazczak, A. "Solubility and association in solution." Fluid Phase Equilibria, 1980. Link

  • General Solubility Principles: Grant, D. J. W., & Higuchi, T. Solubility Behavior of Organic Compounds. Wiley-Interscience, 1990.

Sources

Theoretical & Computational Profiling of 2-Butoxy-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

2-Butoxy-5-methoxyaniline (Benzenamine, 2-butoxy-5-methoxy-) represents a specialized class of electron-rich aniline derivatives, primarily utilized as a diazo component in the synthesis of high-performance azo dyes and pigments, or as a scaffold in pharmaceutical medicinal chemistry.[1]

From a theoretical standpoint, this molecule offers a complex electronic landscape due to the interplay between the strong electron-donating amine (-NH₂) group and the two alkoxy substituents (-OBu, -OMe) at the ortho and meta positions relative to the amine. The introduction of the butyl chain at the C2 position introduces significant steric bulk and conformational flexibility compared to its lower homolog, 2,5-dimethoxyaniline.

This guide establishes a rigorous protocol for the theoretical characterization of this compound, utilizing Density Functional Theory (DFT) to predict its structural geometry, vibrational spectra, and global reactivity descriptors.[1]

Computational Methodology: The Standard Protocol

To ensure data fidelity and reproducibility, the following computational workflow is mandated. This protocol balances cost-effective calculation time with high-accuracy electronic correlation.[1]

Level of Theory[1][2][3][4][5]
  • Software Platform: Gaussian 16 or ORCA 5.0.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic molecules.[1] However, for the butoxy chain, wB97X-D is recommended to account for long-range dispersion interactions which stabilize the alkyl chain conformation.

  • Basis Set: 6-311++G(d,p) .[2][3][4] The diffuse functions (++) are critical for correctly modeling the lone pairs on the oxygen and nitrogen atoms, while polarization functions (d,p) account for the anisotropic electron distribution in the aromatic ring.

Workflow Visualization

The following directed graph outlines the sequential execution of the theoretical study.

ComputationalWorkflow Start Input Structure (2D -> 3D Generation) ConfSearch Conformational Search (MMFF94 / Butyl Chain Rotamers) Start->ConfSearch GeomOpt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) ConfSearch->GeomOpt Lowest Energy Conformer FreqCheck Frequency Analysis (Check for Imaginary Freqs) GeomOpt->FreqCheck FreqCheck->GeomOpt NIMAG>0 (Re-optimize) Electronic Electronic Properties (HOMO-LUMO / MEP / NBO) FreqCheck->Electronic NIMAG=0 Spectra Spectral Prediction (IR / Raman / NMR) Electronic->Spectra Docking Molecular Docking (Optional: Bio-Activity) Electronic->Docking

Caption: Standardized DFT computational workflow for characterizing this compound.

Structural Geometry & Conformational Analysis

The Intramolecular Hydrogen Bond

A defining feature of ortho-alkoxy anilines is the potential for an intramolecular hydrogen bond (IMHB) between one of the amine hydrogens and the ether oxygen at position 2.

  • Interaction: N-H...O(Butoxy).[1]

  • Effect: This interaction planarizes the amine group, increasing the conjugation of the nitrogen lone pair with the benzene ring.

  • Prediction: Expect the N-H bond involved in H-bonding to be slightly elongated (approx.[1] 1.01 Å) compared to the free N-H bond (approx.[1] 1.00 Å).[1]

The Butyl Chain Dynamics

Unlike methoxy groups, the butoxy group introduces significant degrees of freedom.

  • Protocol: You must perform a Potential Energy Surface (PES) scan around the O-C(butyl) dihedral angle.[1]

  • Expectation: The anti conformation (zig-zag) of the butyl chain is generally the global minimum due to minimized steric clash, but the gauche effect near the oxygen might stabilize a twisted conformer.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The reactivity of this compound is governed by its FMOs.[1]

  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the nitrogen atom and the aromatic ring carbons ortho/para to the amine and alkoxy groups. This confirms the molecule's nature as a nucleophile (diazo coupling component).[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the aromatic ring, representing the anti-bonding

    
     system.
    

Calculated Descriptors (Theoretical Expectations): Based on analogous 2,5-dimethoxyaniline studies, we can extrapolate the following ranges (in eV):

DescriptorFormulaExpected Value RangeSignificance
HOMO Energy

-5.0 to -5.5 eVHigh energy indicates strong electron donor capability.[1]
LUMO Energy

-0.5 to -1.0 eVRelates to susceptibility to nucleophilic attack.[1]
Band Gap

4.0 - 4.5 eVIndicates kinetic stability; lower gap = higher reactivity (Soft).
Chemical Hardness

~2.2 eV"Soft" molecule, reactive in azo coupling.[1]
Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions.[1]

  • Red Regions (Negative Potential): Localized over the Oxygen atoms (methoxy/butoxy) and the Nitrogen atom. These are the sites for electrophilic attack (e.g., by a diazonium salt).

  • Blue Regions (Positive Potential): Localized over the Amine protons and the Butyl chain protons.

Spectroscopic Profiling

To validate theoretical models against experimental samples, compare the following vibrational signatures.

FT-IR Vibrational Modes (Scaled)

DFT calculations typically overestimate frequencies; use a scaling factor of 0.961 for B3LYP/6-311++G(d,p).[1]

ModeTheoretical Frequency (cm⁻¹)IntensityDescription

3450 - 3500MediumAsymmetric stretching of amine.[1]

3350 - 3400MediumSymmetric stretching (lowered by IMHB).

3000 - 3100WeakAromatic ring C-H stretch.

2850 - 2960StrongButyl/Methoxy C-H stretch (Distinctive).

1580 - 1620StrongRing skeletal vibrations (Quinoid character).

1200 - 1250StrongAryl ether stretching.
NMR Prediction (GIAO Method)[1]
  • ¹H NMR: The methoxy protons will appear as a singlet around 3.7-3.8 ppm .[1] The butyl chain will show a characteristic triplet (terminal methyl), multiplet (middle CH2), and triplet (O-CH2) pattern ranging from 0.9 to 4.0 ppm .

  • ¹³C NMR: Expect signals for the aromatic carbons attached to O and N to be significantly deshielded (140-150 ppm ).

Synthesis Logic & Retrosynthesis

Understanding the synthesis aids in identifying impurities in the theoretical model (e.g., unreacted precursors).

Synthesis Phenol 2,5-Dihydroxy-nitrobenzene Step1 Selective Alkylation (1-Bromobutane / K2CO3) Phenol->Step1 Inter1 2-Butoxy-5-nitro-phenol Step1->Inter1 Step2 Methylation (MeI / Base) Inter1->Step2 Inter2 2-Butoxy-5-nitro-anisole Step2->Inter2 Step3 Reduction (H2, Pd/C or Fe/HCl) Inter2->Step3 Final This compound Step3->Final

Caption: Proposed synthetic pathway for this compound to guide impurity analysis.

References

  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link[1]

  • Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] Link

  • Krishnakumar, V., & Ramasamy, R. (2005).[1] FT-IR, FT-Raman and DFT calculations of 2-methoxy-5-nitroaniline.[1][5] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(9), 2091-2098.[1] Link[1]

    • Note: This reference serves as the primary grounding for the electronic effects of the 2-methoxy-5-substituted aniline scaffold.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] Link[1]

  • Mulliken, R. S. (1955).[1] Electronic Population Analysis on LCAO-MO Molecular Wave Functions. I. The Journal of Chemical Physics, 23, 1833. Link[1]

Sources

Methodological & Application

The Strategic Utility of 2-Butoxy-5-methoxyaniline in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of organic synthesis, the strategic placement of functional groups on an aromatic scaffold is paramount to accessing novel chemical entities with desired physicochemical and biological properties. Substituted anilines, in particular, are a cornerstone in the synthesis of a myriad of complex molecules, including pharmaceuticals, agrochemicals, and dyes. 2-Butoxy-5-methoxyaniline, a lesser-known yet highly versatile intermediate, offers a unique combination of steric and electronic properties conferred by its alkoxy substituents. The butoxy group provides lipophilicity, while the methoxy group can influence the reactivity of the aniline moiety. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of this compound, underpinned by established chemical principles and field-proven insights.

Physicochemical Properties and Safety Considerations

PropertyEstimated Value / InformationRationale / Comparative Data Source
Molecular Formula C₁₁H₁₇NO₂-
Molecular Weight 195.26 g/mol -
Appearance Likely a colorless to yellowish liquid or low-melting solid, may darken on exposure to air and light.Based on the physical state of similar anilines like 2-methoxyaniline (liquid) and 2-methoxy-5-methylaniline (solid).[1]
Boiling Point > 250 °CHigher than 2-methoxyaniline (224 °C) due to the larger butoxy group increasing van der Waals forces.[1]
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, dichloromethane).The hydrophobic butoxy group will decrease water solubility compared to smaller anilines.
pKa (of conjugate acid) ~4.5Similar to other alkoxyanilines, indicating it is a weak base.[1]

Safety and Handling:

Substituted anilines should be handled with caution as they are often toxic and can be absorbed through the skin.[2][3] They may cause skin and eye irritation, and some are suspected carcinogens.[3][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for structurally related compounds like p-anisidine.[2][5]

Proposed Synthetic Protocol: A Logic-Driven Approach

The synthesis of this compound can be strategically designed from commercially available starting materials. A plausible and efficient multi-step synthesis is outlined below, beginning with 4-aminophenol. This route is designed to ensure correct regioselectivity and high yields.

Overall Synthetic Scheme:

G A 4-Aminophenol B N-(4-hydroxyphenyl)acetamide A->B Acetic anhydride, Pyridine C N-(4-hydroxy-3-nitrophenyl)acetamide B->C HNO₃, H₂SO₄ D N-(4-butoxy-3-nitrophenyl)acetamide C->D 1-Bromobutane, K₂CO₃, Acetone E N-(4-butoxy-5-methoxyphenyl)acetamide D->E Sodium methoxide, Methanol F 4-Butoxy-5-methoxyaniline E->F 1. HCl, Heat 2. NaOH

A proposed synthetic workflow for this compound.

Step 1: Protection of the Amine Group
  • Reaction: Acetylation of 4-aminophenol to form N-(4-hydroxyphenyl)acetamide.

  • Rationale: The amino group is highly reactive and can undergo side reactions during nitration. Protecting it as an acetamide directs nitration to the ortho position relative to the hydroxyl group and deactivates the ring slightly, providing better control over the reaction.

  • Protocol:

    • To a stirred solution of 4-aminophenol (1 eq.) in pyridine (3-5 volumes) at 0 °C, slowly add acetic anhydride (1.1 eq.).

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Step 2: Regioselective Nitration
  • Reaction: Nitration of N-(4-hydroxyphenyl)acetamide to yield N-(4-hydroxy-3-nitrophenyl)acetamide.

  • Rationale: The hydroxyl group is a strong ortho-, para-director. With the para position blocked, nitration occurs selectively at the ortho position. The acetyl protecting group also helps in directing the nitration.

  • Protocol:

    • Dissolve N-(4-hydroxyphenyl)acetamide (1 eq.) in concentrated sulfuric acid at 0 °C.

    • Slowly add a mixture of nitric acid (1.1 eq.) and sulfuric acid dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by filtration, wash with cold water until neutral, and dry to obtain the desired nitro compound.

Step 3: Williamson Ether Synthesis for Butoxy Group Introduction
  • Reaction: O-alkylation of the phenolic hydroxyl group with 1-bromobutane to form N-(4-butoxy-3-nitrophenyl)acetamide.

  • Rationale: The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[6][7] The phenolic proton is acidic enough to be removed by a moderately strong base like potassium carbonate.

  • Protocol:

    • To a solution of N-(4-hydroxy-3-nitrophenyl)acetamide (1 eq.) in acetone or DMF, add potassium carbonate (1.5 eq.) and 1-bromobutane (1.2 eq.).

    • Heat the mixture to reflux (50-60 °C for acetone, or higher for DMF) and stir for 6-12 hours, monitoring by TLC.

    • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography if necessary.

Step 4: Nucleophilic Aromatic Substitution for Methoxy Group Introduction
  • Reaction: Replacement of the nitro group with a methoxy group to yield N-(4-butoxy-5-methoxyphenyl)acetamide.

  • Rationale: A nitro group ortho or para to an electron-withdrawing group can be susceptible to nucleophilic aromatic substitution. In this case, the acetamido group activates the nitro group for displacement by a strong nucleophile like sodium methoxide.

  • Protocol:

    • Dissolve N-(4-butoxy-3-nitrophenyl)acetamide (1 eq.) in dry methanol.

    • Add a solution of sodium methoxide in methanol (2-3 eq.) and heat the mixture to reflux for 4-8 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and neutralize with acetic acid.

    • Remove the methanol under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to give the desired product.

Step 5: Deprotection of the Amine Group
  • Reaction: Hydrolysis of the acetamide to reveal the free amine, yielding this compound.

  • Rationale: The acetamide protecting group is readily cleaved under acidic or basic conditions. Acidic hydrolysis is commonly employed.

  • Protocol:

    • Suspend N-(4-butoxy-5-methoxyphenyl)acetamide (1 eq.) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 1:1 v/v).

    • Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and neutralize with a concentrated NaOH solution until the pH is basic.

    • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford this compound. Further purification can be achieved by column chromatography or distillation under reduced pressure.

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. Its utility stems from the differential reactivity of its functional groups.

1. Precursor for Heterocyclic Synthesis:

The aniline moiety is a key nucleophile in the construction of various nitrogen-containing heterocycles, which are prevalent in drug molecules. For instance, it can be used in reactions like the Skraup synthesis of quinolines or the Friedländer annulation.

2. Intermediate for Bioactive Molecules:

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of analogues of known bioactive compounds. The butoxy and methoxy groups can modulate properties such as solubility, metabolic stability, and receptor binding affinity.

Logical Flow for Application in Drug Discovery:

G A This compound B Coupling with a carboxylic acid or acyl chloride A->B Acylation C Amide Intermediate B->C D Intramolecular cyclization C->D e.g., Bischler-Napieralski E Heterocyclic Scaffold D->E F Further functionalization E->F G Bioactive Compound / Drug Candidate F->G

General application workflow in medicinal chemistry.

Conclusion

This compound represents a promising, albeit underutilized, intermediate in organic synthesis. The synthetic protocol detailed herein provides a robust and logical pathway to access this compound from readily available starting materials. The strategic rationale behind each step, from protection and regioselective functionalization to deprotection, offers a template for the synthesis of other polysubstituted anilines. The potential applications of this intermediate in the construction of complex heterocyclic systems highlight its value for researchers in drug discovery and materials science. As the demand for novel and diverse molecular scaffolds continues to grow, the exploration of such versatile building blocks will be crucial for advancing the frontiers of chemical synthesis.

References

  • Matrix Fine Chemicals. 2-Methoxyaniline. [Link]

  • PubChem. 2-Bromo-5-methoxyaniline. [Link]

  • Angene Chemical. 2-Bromo-5-methoxyaniline. [Link]

  • PubChem. 2-Methoxyaniline. [Link]

  • ResearchGate. Synthesis of 5-alkoxy-oxazinones. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ACS Organic & Inorganic Au. Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups. [Link]

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • Tetrahedron Letters. Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. [Link]

  • ResearchGate. The synthesis of substituted anilines, nitroarenes, and haloarenes from arylboronic acids. [Link]

  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Carl ROTH. Safety Data Sheet: 4-Methoxyaniline. [Link]

  • OSTI.GOV. A synthetic strategy for the preparation of alkoxy-functionalized bis-1,2,4-triazinyl-2,6-pyridines. [Link]

  • ResearchGate. Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]

  • Google Patents. Synthesis method of substituted nitroaniline.
  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

  • YouTube. Preparation of Arylamines, Part 1: Reduction of Nitroarenes. [Link]

  • ChemRxiv. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link]

  • ResearchGate. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • Royal Society of Chemistry. Synthesis of 2-alkoxy-8-hydroxyadenylpeptides: towards synthetic epitope-based vaccines. [Link]

  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

Sources

Analytical methods for the characterization of 2-Butoxy-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Molecule Profile[1]

This guide details the analytical characterization of 2-Butoxy-5-methoxyaniline , a specific dialkoxy-substituted aniline derivative used as a fine chemical intermediate. Due to the electron-donating nature of the alkoxy groups at the ortho (2-position) and meta (5-position) relative to the amine, this molecule is electron-rich and susceptible to oxidation.

Accurate characterization requires a multi-modal approach: Spectroscopy for structural confirmation, Chromatography for related substance profiling, and Titration for absolute assay.

Attribute Specification
Chemical Name This compound
CAS Number 104179-24-0
Molecular Formula

Molecular Weight 195.26 g/mol
Physical State Solid (Low melting point) or Oil (depending on purity)
Solubility Soluble in Methanol, Acetonitrile, DCM; Sparingly soluble in water.
pKa (Predicted) ~4.5 - 5.0 (Aniline nitrogen)
Safety & Handling (Critical)

Hazard Class: Acute Toxicant (Oral/Dermal/Inhalation), Skin Irritant.[1][2] Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Protect from light to prevent photo-oxidation (browning).

  • Protocol: All weighing must occur in a fume hood. Use nitrile gloves. Prepare solutions immediately before analysis. If the solid appears dark brown/purple, purification (recrystallization from EtOH/Water) is required before use as a reference standard.

Analytical Workflow Strategy

The following diagram illustrates the logical flow for full characterization, ensuring data integrity through orthogonal methods.

CharacterizationWorkflow Sample Raw Sample (this compound) ID IDENTIFICATION (Qualitative) Sample->ID Purity PURITY (Quantitative - Relative) Sample->Purity Assay ASSAY (Quantitative - Absolute) Sample->Assay NMR 1H / 13C NMR (Structure Proof) ID->NMR MS LC-MS (MW Confirmation) ID->MS HPLC HPLC-UV (Impurity Profiling) Purity->HPLC Titr Nitrite Titration (Diazotization) Assay->Titr NMR->HPLC Validates Standard

Figure 1: Orthogonal Analytical Workflow for Dialkoxy Anilines.

Protocol A: Structural Identification (NMR & MS)

Objective: Unequivocal confirmation of the substitution pattern (2-Butoxy vs. 5-Butoxy isomers).

4.1 Nuclear Magnetic Resonance (

-NMR)
  • Solvent: DMSO-

    
     (Preferred for amines) or 
    
    
    
    .
  • Key Assignments (Expected in DMSO-

    
    ): 
    
    • 
       0.9 - 1.8 ppm:  Butyl chain protons (Triplet 
      
      
      
      , Multiplet
      
      
      ).
    • 
       3.65 ppm:  Methoxy singlet (
      
      
      
      , 3H).
    • 
       3.90 ppm:  Butoxy 
      
      
      
      triplet (2H).
    • 
       4.5 - 5.0 ppm: 
      
      
      
      Broad Singlet (Exchangeable with
      
      
      ).
    • 
       6.0 - 6.7 ppm:  Aromatic protons (3H).
      
      • Differentiation: The coupling constants (

        
        -values) are critical. The proton ortho to the methoxy and meta to the amine will show characteristic splitting compared to the ortho-butoxy proton.
        
4.2 Mass Spectrometry (LC-MS)
  • Mode: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion:

    
    .
    
  • Fragmentor Voltage: 100-130V (Low energy to preserve molecular ion).

Protocol B: Purity Analysis (HPLC-UV)

Challenge: Anilines are basic and can interact with silanols on silica columns, causing peak tailing. Solution: Use a high-pH stable C18 column with an ammonium bicarbonate buffer. This keeps the aniline in its neutral (unprotonated) form, improving retention and peak symmetry.

5.1 Chromatographic Conditions
ParameterSetting
Column Waters XBridge C18 or Agilent Zorbax Extend-C18 (

)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 9.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 240 nm (Primary), 280 nm (Secondary)
Injection Vol 5

5.2 Gradient Program
Time (min)% Mobile Phase BEvent
0.05Start
15.090Ramp
20.090Wash
20.15Re-equilibrate
25.05End
5.3 Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Precaution: Analyze within 4 hours of preparation to avoid auto-oxidation.

5.4 System Suitability Criteria (Self-Validating)
  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures no silanol interaction).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Precision (RSD):

    
     for 5 replicate injections.
    
Protocol C: Absolute Assay (Diazotization Titration)

Why this method? HPLC provides relative purity (% area). Titration provides absolute mass balance, accounting for inorganic salts or moisture which HPLC misses. This is the "Gold Standard" for aromatic amines.

6.1 Principle

Primary aromatic amines react quantitatively with nitrous acid (


) at 

to form diazonium salts. The endpoint is detected potentiometrically or using an external starch-iodide indicator.


6.2 Reagents
  • Titrant: 0.1 M Sodium Nitrite (

    
    ) VS.
    
  • Solvent: Dilute Hydrochloric Acid (approx. 1 M).

  • Catalyst: Potassium Bromide (KBr) - 1g (Accelerates the reaction).

  • Electrode: Double Platinum Electrode or Platinum-Calomel pair.

6.3 Procedure
  • Weigh: Accurately weigh ~250 mg of this compound into a titration beaker.

  • Dissolve: Add 50 mL of dilute HCl and 1g KBr. Stir until dissolved.

  • Cool: Immerse beaker in an ice bath. Temperature must be maintained between

    
    .
    
  • Titrate: Titrate with 0.1 M

    
     slowly.
    
    • Note: The reaction is slow near the endpoint. Wait 30-60 seconds between additions near the inflection point.

  • Calculation:

    
    
    
    • 
      : Volume of titrant (L)
      
    • 
      : Molarity of 
      
      
      
    • 
      : 195.26  g/mol 
      
    • 
      : Weight of sample (g)
      
References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11139508 (Related Structure: 2-Iodo-5-methoxyaniline).[Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).Practical HPLC Method Development. Wiley-Interscience.

Sources

Application Note: Kinetic Characterization of 2-Butoxy-5-methoxyaniline (CAS 104179-24-0)

[1]

Abstract & Scope

This technical guide details the experimental protocols for determining the reaction kinetics of 2-Butoxy-5-methoxyaniline (CAS 104179-24-0) . As a polysubstituted aniline derivative featuring both steric bulk (2-butoxy) and electronic competition (ortho-donation vs. meta-induction), this molecule exhibits complex nucleophilic behavior that cannot be accurately predicted by Hammett substituent constants alone.[1]

This document provides a validated workflow for:

  • N-Acetylation Kinetics: Determining the nucleophilicity relative to aniline using pseudo-first-order UV-Vis spectrophotometry.

  • Diazotization Stability: Characterizing the rate of diazonium salt formation and decomposition for azo-coupling applications.

  • Thermodynamic Parameter Extraction: Calculating Activation Energy (

    
    ), Enthalpy (
    
    
    ), and Entropy (
    
    
    ) of activation.

Chemical Profile & Theoretical Framework[1]

Molecule Identification[1]
  • IUPAC Name: this compound[1]

  • CAS Number: [1][2][3][4][5][6]

  • Molecular Formula: C

    
    H
    
    
    NO
    
    
    [1]
  • Molecular Weight: 195.26 g/mol [1]

Electronic & Steric Rationale

The reactivity of the primary amine is governed by the interplay of its substituents:

  • 2-Butoxy Group (Ortho): Exerts a strong Mesomeric (+M) electron-donating effect, increasing electron density on the nitrogen.[1] However, the

    
    -butyl chain introduces significant Steric Hindrance , potentially retarding attack on bulky electrophiles (e.g., anhydrides).
    
  • 5-Methoxy Group (Meta): Located meta to the amine, the resonance effect cannot directly delocalize onto the nitrogen. The dominant influence is the Inductive (-I) electron-withdrawing effect, which slightly decreases basicity.[1]

Hypothesis: The reaction rate (

1

Visualizing the Reaction Pathways[7]

The following diagram illustrates the two primary kinetic pathways covered in this protocol: N-Acetylation (Nucleophilic Acyl Substitution) and Diazotization.[1]

ReactionPathwaysSubstrateThis compound(Nucleophile)IntermediateTransition State(Tetrahedral)Substrate->IntermediatePath A: Acetylation(k1, slow)Product2Diazonium Salt(Unstable Intermediate)Substrate->Product2Path B: Diazotization(pH < 2.0)Reagent1Acetic Anhydride(Electrophile)Reagent1->IntermediateReagent2NaNO2 / HCl(Nitrosating Agent)Reagent2->Product2Product1N-(2-butoxy-5-methoxyphenyl)acetamide(Stable Amide)Intermediate->Product1Elimination(fast)

Figure 1: Kinetic pathways for this compound.[1] Path A represents the acetylation protocol, while Path B represents the diazotization workflow.

Protocol A: Determination of N-Acetylation Kinetics

Objective: Measure the second-order rate constant (

Methodology: Pseudo-First-Order Conditions

To simplify the integrated rate law, the concentration of acetic anhydride





Materials & Equipment
  • Spectrophotometer: Double-beam UV-Vis (e.g., Agilent Cary 60) with thermostated cell holder (

    
    C).[1]
    
  • Solvent: Acetonitrile (HPLC Grade) or Methanol (depending on solubility).

  • Reagents: this compound (Pure), Acetic Anhydride (>99%).[1]

Step-by-Step Procedure
  • Stock Preparation:

    • Prepare a

      
       M solution of this compound in Acetonitrile.
      
    • Prepare a

      
       M solution of Acetic Anhydride in Acetonitrile.
      
  • Baseline Scan:

    • Scan the aniline stock (200–400 nm) to determine

      
      . The aniline usually absorbs around 280–300 nm.[1] The product (acetanilide) will have a hypsochromic (blue) shift or intensity change. Select a wavelength where the change in absorbance (
      
      
      ) is maximal.
  • Kinetic Run Setup:

    • Pre-heat the cell holder to 25.0°C.

    • In a quartz cuvette, add 2.7 mL of solvent.[7]

    • Add 0.1 mL of Aniline stock.

    • Equilibrate for 2 minutes.

  • Reaction Initiation:

    • Add 0.2 mL of Acetic Anhydride stock (Excess).

    • Immediately mix (magnetic stirrer or inversion) and start data acquisition.[7]

    • Record Absorbance (

      
      ) vs. Time (
      
      
      ) every 0.5 seconds for 300 seconds.
  • Data Processing:

    • Fit the data to the exponential decay equation:

      
      [1]
      
    • Plot

      
       vs. Time.[1] The slope is 
      
      
      .[1]
    • Calculate the true second-order constant:

      
      .[1]
      

Protocol B: Diazotization Kinetics & Stability

Objective: Determine the stability of the diazonium species, critical for azo-dye synthesis or Sandmeyer reactions.[1]

Experimental Logic

Diazotization involves the reaction of the amine with nitrosonium ion (

81decomposition rate
Procedure
  • Dissolution: Dissolve 1.0 mmol of this compound in 10 mL of 1.0 M HCl. Cool to 0–5°C in an ice bath.

  • Nitrosation: Add 1.05 equivalents of NaNO

    
     (aq) dropwise.
    
  • Starch-Iodide Test: Confirm excess HNO

    
     using starch-iodide paper (turns blue/black).[1][9]
    
  • Decomposition Assay:

    • Transfer an aliquot of the cold diazonium solution to a UV cuvette held at 25°C (thermal shock).

    • Monitor the decrease in the diazonium absorbance band (typically 350–400 nm) or the evolution of nitrogen gas (volumetric method) if concentration allows.

    • The decay usually follows First-Order Kinetics :

      
      [1]
      

Data Analysis & Thermodynamic Parameters

To fully characterize the kinetic profile, repeat Protocol A at three temperatures (e.g., 25°C, 35°C, 45°C).

Arrhenius Plot Calculation

Use the determined



1
  • X-axis:

    
     (Kelvin
    
    
    )[1]
  • Y-axis:

    
    [1]
    
  • Slope:

    
    
    
Eyring Equation (Transition State Theory)
1
  • 
     (Enthalpy of Activation):  Derived from slope.
    
  • 
     (Entropy of Activation):  Derived from intercept.
    
    • Insight: A highly negative

      
       (e.g., < -100 J/mol[1]·K) confirms an associative mechanism (A-S_E2) typical of anhydride attacks, validating the steric influence of the 2-butoxy group.
      

Summary of Expected Results

ParameterSymbolExpected Trend vs. Unsubstituted AnilineMechanistic Cause
Rate Constant

Lower Steric hindrance of 2-butoxy group outweighs electronic donation.[1]
Activation Energy

Higher Increased energy barrier to form the tetrahedral intermediate.
Entropy of Act.

More Negative Higher ordering required in TS to accommodate the butyl chain.

Workflow Diagram

KineticWorkflowStartStart: this compoundPrepPrepare Stock Solutions(Aniline + Ac2O)Start->PrepTempThermostat Cell(25, 35, 45 °C)Prep->TempMixRapid Mixing(Pseudo-1st Order)Temp->MixMeasureUV-Vis Monitoring(Abs vs Time)Mix->MeasureCalcCalculate k_obs & k_2Measure->CalcArrheniusArrhenius Plot(Ea, dH, dS)Calc->Arrhenius

Figure 2: Operational workflow for kinetic characterization.

References

  • American Chemical Society (ACS). (2015). Denitrification Combined with Diazotization of Anilines. Organic Process Research & Development. Retrieved from [Link]

  • MDPI. (2024). Reaction Thermodynamic and Kinetics for Esterification. Retrieved from [Link]

  • Zolton, L. (1962). Diazotization of Aliphatic and Aromatic Amines. University of Arizona Dissertations. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Butoxy-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Butoxy-5-methoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during its purification, offering troubleshooting advice and answers to frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during the purification of this compound.

Question 1: My sample of this compound is dark-colored (brown or black). What causes this discoloration and how can I fix it?

Answer:

Discoloration in anilines, including this compound, is almost always due to oxidation. The amino group is susceptible to oxidation, which can be initiated by exposure to air, light, or trace metal impurities. This process forms highly colored polymeric impurities.[1][2]

Causality: The lone pair of electrons on the nitrogen atom in the aniline moiety makes the molecule susceptible to oxidation. Oxidizing agents can abstract a hydrogen atom from the amine, leading to the formation of radical species that can then polymerize or form other colored compounds like quinone-imines.

Troubleshooting Steps:

  • Initial Assessment: Before attempting purification, it's crucial to assess the extent of degradation. Run a Thin Layer Chromatography (TLC) to see if you have a single dark spot at the baseline (polymeric impurities) and a main product spot.

  • Activated Carbon Treatment: A common first step for removing colored impurities is treatment with activated carbon.

    • Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at room temperature.

    • Add a small amount of activated carbon (typically 1-5% by weight of your compound).

    • Stir the suspension for 15-30 minutes.

    • Filter the mixture through a pad of Celite® to remove the activated carbon.

    • Wash the Celite® pad with fresh solvent to recover any adsorbed product.

    • Evaporate the solvent under reduced pressure.

  • Purification of the Decolorized Material: After the charcoal treatment, you will likely need to proceed with either column chromatography or recrystallization to remove non-colored impurities.

Question 2: I'm trying to purify this compound by silica gel column chromatography, but I'm getting poor recovery and streaking on TLC. What's happening?

Answer:

This is a classic issue when purifying basic compounds like anilines on acidic silica gel. The amine group can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to irreversible adsorption, tailing of the spot on TLC, and poor separation.[3]

Causality: The basic nitrogen atom of the aniline can be protonated by the acidic silanol groups on the silica surface, leading to strong ionic interactions. This causes the compound to "stick" to the column, resulting in poor elution and recovery.

Troubleshooting Workflow:

start Poor Recovery/Streaking on Silica Gel option1 Option 1: Neutralize the Silica Gel start->option1 option2 Option 2: Use a Different Stationary Phase start->option2 sub_option1a Add a competing amine to the mobile phase (e.g., 0.5-1% triethylamine in hexane/ethyl acetate). option1->sub_option1a sub_option1b Pre-treat the silica gel with a base. option1->sub_option1b sub_option2a Use neutral or basic alumina as the stationary phase. option2->sub_option2a sub_option2b Employ reversed-phase chromatography (C18 silica) with a buffered mobile phase (e.g., acetonitrile/water with 0.1% TEA). option2->sub_option2b

Caption: Decision tree for troubleshooting amine purification by chromatography.

Detailed Protocols:

  • Protocol 2.1: Column Chromatography with a Basic Modifier

    • Prepare your mobile phase (e.g., a gradient of ethyl acetate in hexanes) and add 0.5-1% triethylamine (TEA) or ammonia solution.

    • Equilibrate your silica gel column with this modified mobile phase before loading your sample.

    • Dissolve your crude this compound in a minimum amount of the mobile phase and load it onto the column.

    • Elute the column with the modified mobile phase, collecting fractions and monitoring by TLC.

  • Protocol 2.2: Purification using Alumina

    • Choose the appropriate activity grade of neutral or basic alumina. For many applications, Brockmann activity II or III is a good starting point.

    • Pack the column with the alumina using a suitable non-polar solvent like hexane.

    • Load your sample and elute with a gradient of a more polar solvent, such as ethyl acetate or dichloromethane.

Question 3: I've purified my this compound, and it looks clean by TLC, but it starts to discolor again after a few days. How can I improve its stability?

Answer:

The inherent reactivity of the aniline functional group means that even in a purified state, this compound can be susceptible to degradation upon exposure to air and light.[1] Proper storage and handling are critical to maintaining its purity.

Best Practices for Storage and Handling:

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Prevents oxidation by atmospheric oxygen.
Temperature Store in a cool, dark place, preferably in a refrigerator or freezer.Reduces the rate of decomposition reactions.[4]
Container Use an amber glass vial or a container wrapped in aluminum foil.Protects the compound from light, which can catalyze oxidation.[1]
Purity Ensure the compound is free of trace metals from the synthesis (e.g., palladium or iron).Transition metals can catalyze oxidation reactions.

Pro-Tip: For long-term storage, consider converting the aniline to its hydrochloride salt. The salt is generally more stable and less prone to oxidation.[2] You can regenerate the free base by treating the salt with a mild base (e.g., sodium bicarbonate solution) and extracting it into an organic solvent when you need to use it.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurity profile will depend on the synthetic route. A common synthesis involves the reduction of a nitro group. In this case, you might find:

  • Unreacted starting material: e.g., 1-butoxy-2-methoxy-4-nitrobenzene.

  • Intermediates from the reduction: e.g., nitroso or hydroxylamine species.

  • Oxidation/degradation products: As discussed above, these are often colored, polymeric materials.[2]

  • Catalyst residues: If a metal catalyst like Palladium on carbon (Pd/C) was used for hydrogenation, trace amounts of palladium might be present.[5]

Q2: What is a good solvent system for recrystallizing this compound?

A2: A good starting point for recrystallization is a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. For a moderately polar compound like this compound, consider the following:

  • Single solvent systems: Isopropanol, ethanol, or toluene.

  • Two-solvent systems: A combination of a soluble solvent and an anti-solvent. For example, dissolving the compound in a minimal amount of hot ethyl acetate or dichloromethane and then slowly adding hexanes or heptane until turbidity is observed, followed by cooling.

Experimental Workflow for Recrystallization:

start Dissolve crude product in a minimum of hot solvent. step2 If solution is colored, add activated carbon and hot filter through Celite®. start->step2 step3 Allow the filtrate to cool slowly to room temperature. step2->step3 step4 Cool further in an ice bath or refrigerator to maximize crystal formation. step3->step4 step5 Collect crystals by vacuum filtration. step4->step5 step6 Wash crystals with a small amount of cold solvent. step5->step6 step7 Dry the crystals under vacuum. step6->step7

Sources

Technical Support Center: Recrystallization of 2-Butoxy-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-104179-24-0 Subject: Purification Protocol & Troubleshooting for 2-Butoxy-5-methoxyaniline Assigned Specialist: Senior Application Scientist Status: Active

Executive Summary

You are accessing the technical support hub for This compound (CAS: 104179-24-0).[1] This guide addresses the specific physicochemical challenges of purifying this intermediate, which features a lipophilic butoxy tail and a polar amino/methoxy core.

The primary challenge with this compound is its tendency to "oil out" (liquid-liquid phase separation) rather than crystallize due to the flexibility of the butyl chain and its low melting point threshold. Our protocol prioritizes controlled supersaturation to mitigate this.

Module 1: Solvent System Selection

Q: Which solvent system should I use?

A: We recommend a Binary Solvent System (Anti-Solvent Method) . Single solvents often fail to provide the necessary yield/purity balance for this specific alkoxy-aniline.

SystemCompositionRoleRecommendation Level
Primary Methanol / Water Methanol dissolves the aniline; Water acts as the anti-solvent to force precipitation.High (Standard)
Secondary Ethanol / Water Similar to Methanol but slightly less polar; better if the compound is too soluble in Methanol.High (Alternative)
Lipophilic Ethyl Acetate / Hexane Used if the primary impurity is highly polar or if the compound is retained in the mother liquor.Medium

Technical Insight: The butoxy group (C4 chain) imparts significant hydrophobicity compared to simple anisidines. While the amino and methoxy groups are polar, the butyl tail disrupts crystal lattice formation. Water is a strong anti-solvent here, but it must be added slowly to prevent the formation of an amorphous oil.

Module 2: Standard Operating Procedure (SOP)

Protocol: Anti-Solvent Recrystallization (MeOH/H2O)

  • Dissolution:

    • Place crude this compound in a round-bottom flask.

    • Add Methanol (approx. 3-5 mL per gram of solute).

    • Heat to 45-50°C (Do not exceed 60°C to avoid oxidation).

    • Checkpoint: If solids remain, add more Methanol dropwise until clear.

  • Filtration (Optional but Recommended):

    • While hot, filter through a sintered glass funnel or Celite pad to remove insoluble mechanical impurities.

  • Anti-Solvent Addition (Critical Step):

    • Maintain the solution at 40°C.

    • Add warm Water (35-40°C) dropwise with vigorous stirring.

    • Stop Point: Stop adding water the moment a distinct, persistent turbidity (cloudiness) appears.

  • Nucleation & Cooling:

    • Do not cool rapidly. Rapid cooling causes oiling out.

    • Allow the flask to cool to Room Temperature (RT) over 2 hours.

    • Once at RT, transfer to a fridge (4°C) for 4-12 hours.

  • Isolation:

    • Filter the crystals using vacuum filtration.[2]

    • Wash the cake with a cold 1:1 Methanol/Water mixture.

    • Dry under vacuum at 35°C.

Module 3: Troubleshooting & FAQs

Q: My product is separating as a brown oil at the bottom, not crystals. Why?

A: This is "Oiling Out" (Liquid-Liquid Phase Separation).

  • Cause: The solution became supersaturated at a temperature above the melting point of the solvated product.

  • Fix:

    • Re-heat the mixture until the oil dissolves (add a small amount of Methanol if needed).

    • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod.

    • Slower Cooling: Wrap the flask in a towel to slow the heat loss.

    • Reduce Water: You may have added too much anti-solvent too quickly.

Q: The crystals are turning dark/purple during drying.

A: This indicates oxidation.

  • Cause: Anilines are electron-rich and prone to oxidation by air, forming quinoid-like impurities (colored species).

  • Fix:

    • Perform the recrystallization under an inert atmosphere (Nitrogen or Argon ).

    • Add a pinch of Sodium Bisulfite or Ascorbic Acid to the aqueous phase during recrystallization to act as an antioxidant.

    • Store the final product in an amber vial under inert gas.

Q: The yield is very low (<50%). Where is my product?

A: It is likely remaining in the Mother Liquor.

  • Cause: The solvent mix might be too rich in Methanol (too soluble).

  • Fix:

    • Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume.

    • Cool again to recover a second crop of crystals.

    • Note: The second crop is usually less pure than the first.

Module 4: Process Visualization

The following logic flow details the decision-making process for solvent selection and recovery.

RecrystallizationWorkflow Start Start: Crude this compound SolventChoice Select Solvent System Start->SolventChoice MeOH_Water System A: Methanol / Water (Standard) SolventChoice->MeOH_Water Polar Impurities EtOAc_Hex System B: EtOAc / Hexane (Lipophilic Impurities) SolventChoice->EtOAc_Hex Non-polar Impurities Dissolve Dissolve at 45-50°C MeOH_Water->Dissolve EtOAc_Hex->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter CloudPoint Add Anti-Solvent to Cloud Point Filter->CloudPoint CheckState Check Phase State CloudPoint->CheckState OilingOut Issue: Oiling Out CheckState->OilingOut Liquid droplets form Crystallizing Success: Crystallization CheckState->Crystallizing Solids form Remedy_Oil Remedy: Reheat, Add Seed, Slow Cool OilingOut->Remedy_Oil Isolate Filter & Dry (Vac/N2) Crystallizing->Isolate Remedy_Oil->CheckState Retry

Figure 1: Decision tree for solvent selection and troubleshooting the "oiling out" phenomenon common in alkoxy-anilines.

References

  • Reddy, G. C., et al. (2013). Process for the preparation of Gefitinib and its intermediates. (Patent WO/2013/020461). WIPO. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Activity of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of Aniline Derivatives in Drug Discovery

Aniline, a simple aromatic amine, serves as a foundational scaffold for a vast array of derivatives with significant applications in medicinal chemistry. The versatility of the aniline ring allows for substitutions that can dramatically alter its electronic properties, lipophilicity, and steric profile. These modifications, in turn, give rise to a wide spectrum of biological activities, making aniline derivatives a subject of intense research in the quest for novel therapeutic agents.[1][2] Their utility is demonstrated in their development as antimicrobial, antioxidant, and anticancer agents.[2][3]

However, it is crucial to acknowledge that the aniline moiety itself can be associated with toxicity concerns. When metabolized, particularly by cytochrome P450 enzymes in the liver, anilines can form reactive metabolites that may lead to cellular damage.[4] This underscores the importance of careful molecular design and rigorous toxicological evaluation in the development of aniline-based therapeutics. This guide will provide a comparative analysis of the anticancer, antimicrobial, and antioxidant activities of various aniline derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The fight against cancer has greatly benefited from the development of aniline-based compounds. These derivatives can exert their cytotoxic effects through diverse mechanisms, including the induction of DNA damage, generation of reactive oxygen species (ROS), and the inhibition of key cellular pathways involved in cancer progression.[5]

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

Aniline derivatives have been shown to initiate cancer cell death through several pathways. One common mechanism involves the generation of ROS, which leads to oxidative stress and mitochondrial dysfunction, ultimately triggering apoptosis (programmed cell death).[5] For instance, a novel aniline derivative, PA, was found to promote apoptosis in non-small cell lung cancer cells by increasing ROS levels and activating the PI3K/AKT/mTOR pathway.[6] Other derivatives, such as aniline mustards, directly damage DNA, which also pushes the cell towards apoptosis.[5] Furthermore, benzothiazole aniline (BTA) derivatives have demonstrated selective cytotoxic activity against a range of tumor cell lines.[7][8]

The structure of the aniline derivative plays a critical role in its anticancer potency. Studies on structure-activity relationships (SAR) have revealed that the type and position of substituent groups on the aniline ring can significantly influence cytotoxicity. For example, compounds with an electron-donating methoxy group have shown higher activity than those with an electron-withdrawing nitro group.[9] Similarly, the presence of halogens like chlorine can enhance the antitumor activity of BTA derivatives against various cancer cell lines.[8]

Comparative Analysis of Anticancer Potency

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the anticancer activity of a compound, representing the concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.

Derivative TypeSpecific CompoundCancer Cell LineIC50 (µM)Reference
Benzothiazole Aniline (BTA)L1Liver CancerData not specified, but noted as highly effective[10]
BTA Platinum ComplexL1PtLiver CancerData not specified, but noted as highly effective[10]
Aniline Mustard Conjugate11βHeLa6.3 ± 0.1[5]
9-AnilinoacridineCompound 13CCRF-CEM0.0013[5]
Furan-containing Anilinoquinazoline8aA4312.62[11]

This table presents a selection of data from the cited literature to illustrate the range of activities.

As the data indicates, subtle structural changes can lead to orders of magnitude differences in cytotoxic potency. The 9-anilinoacridine derivative, for instance, shows exceptionally high potency against leukemia cells.[5] Benzothiazole aniline derivatives and their platinum complexes have also demonstrated significant and selective inhibitory effects, particularly against liver cancer cells.[10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.[5]

Causality: This assay is based on the principle that viable, metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.[5]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, PC3) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the aniline derivatives. Remove the old media from the cells and add fresh media containing the various concentrations of the test compounds. Include a positive control (e.g., doxorubicin) and a negative control (vehicle, such as DMSO).[5]

  • Incubation: Incubate the plates for a specified duration, typically 48 or 72 hours.[5]

  • MTT Addition: After incubation, remove the treatment media and add fresh media containing MTT solution (e.g., 0.5 mg/mL). Incubate for 3-4 hours to allow formazan crystal formation.[5]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration to determine the IC50 value.[11]

Workflow for MTT Assay

MTT_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis A Seed Cells in 96-Well Plate B Overnight Incubation A->B C Add Aniline Derivatives & Controls B->C D Incubate (48-72h) C->D E Add MTT Reagent (3-4h Incubation) D->E F Solubilize Formazan (e.g., DMSO) E->F G Read Absorbance (~570 nm) F->G H Calculate % Viability & Determine IC50 G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: Combating Pathogenic Microbes

Aniline derivatives have a long history in antimicrobial chemotherapy, with the sulfanilamide-based sulfa drugs being a prime example.[1] Modern research continues to explore novel aniline structures to overcome growing antimicrobial resistance.

Mechanism of Action: Disrupting Microbial Survival

The antimicrobial effects of aniline derivatives are varied. They can disrupt the synthesis of the microbial cell wall, interfere with the synthesis of essential nucleic acids, or inhibit crucial enzyme activity.[1] For instance, sulfa drugs act as competitive inhibitors of dihydropteroate synthase, an enzyme vital for folic acid synthesis in bacteria. Without folic acid, bacteria cannot produce the necessary nucleotides and amino acids for survival.[1] Other derivatives may have different targets, and their efficacy can be enhanced by structural modifications.

Comparative Analysis of Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is the standard measure of a compound's antimicrobial potency. It is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

DerivativeTarget MicrobeMIC (µg/mL)Reference
ACNBFVibrio harveyi50[12]
ITFMAVibrio harveyi100[12]
4-bromo-3-chloroanilineVibrio harveyi125[12]
3-bromo-4-chloroanilineVibrio harveyi175[12]

This table is based on data against Vibrio species, demonstrating how halogen substitution and positioning affect activity.[12]

The data shows that trifluoro-anilines like ACNBF exhibit potent activity against Vibrio species.[12] Some of these compounds demonstrate rapid bactericidal activity, achieving nearly complete eradication of bacteria within 30 minutes at effective concentrations.[12]

Experimental Protocol: Broth Microdilution for MIC Determination

Causality: This method determines the lowest concentration of a substance that inhibits microbial growth. By exposing a standardized number of bacteria to serial dilutions of the test compound, one can visually identify the concentration at which growth is prevented.

Step-by-Step Protocol:

  • Prepare Inoculum: Culture the target microorganism (e.g., Staphylococcus aureus) in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the aniline derivatives in a cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A known antibiotic can be used as a quality control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Results A Prepare Serial Dilutions of Aniline Derivatives C Inoculate Wells with Bacteria A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate (18-24h, 37°C) C->D E Visually Inspect for Turbidity (Growth) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Antioxidant Activity: Neutralizing Oxidative Stress

Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to detoxify them, is implicated in numerous diseases. Aniline derivatives can act as antioxidants by scavenging free radicals.[13]

Mechanism of Action: Radical Scavenging

The antioxidant activity of aniline derivatives is often attributed to the ability of the amino (-NH2) group to donate a hydrogen atom to a free radical, thereby neutralizing it.[14] The ease with which this hydrogen is donated influences the compound's antioxidant potential.

Structure-activity relationship studies have shown that the number and position of active groups (like -NH2) are critical.[14] More active groups generally lead to higher antioxidant activity. The position also matters, with ortho-substituted anilines often being more active due to their ability to form intramolecular hydrogen bonds, followed by para and then meta positions.[13][14]

Comparative Analysis of Antioxidant Capacity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate antioxidant activity. The EC50 value represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.

Compound SeriesKey Structural FeatureAntioxidant Activity Trend (DPPH Assay)Reference
Aniline Derivatives-NH2 groupGenerally less active than corresponding phenols in DPPH assay due to higher N-H bond dissociation energy.[14]
Phenolic Derivatives-OH groupGenerally more active than anilines in DPPH assay due to lower O-H bond dissociation energy.[14]
Substituted AnilinesPosition of -NH2 groupActivity order: ortho > para > meta[14]

This table summarizes general SAR trends from the literature.

Interestingly, while phenolic compounds tend to be more potent in the DPPH assay due to the lower bond dissociation energy of the O-H bond compared to the N-H bond, aniline derivatives show greater activity in hydrogen peroxide (H2O2) scavenging assays due to their reduction properties.[13][14]

Experimental Protocol: DPPH Radical Scavenging Assay

Causality: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical. This reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which can be measured spectrophotometrically. The degree of color change is proportional to the scavenging potential of the test compound.[15]

Step-by-Step Protocol:

  • Prepare Solutions: Create a stock solution of DPPH in methanol and various concentrations of the aniline derivative to be tested.

  • Reaction Mixture: In a cuvette or 96-well plate, mix the DPPH solution with the test compound solution.

  • Incubation: Allow the reaction to proceed in the dark for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at approximately 517 nm against a blank.

  • Calculation: Calculate the percentage of DPPH scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

  • EC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the EC50 value.

Workflow for DPPH Assay

DPPH_Workflow A Prepare DPPH Solution & Aniline Derivative Dilutions B Mix DPPH and Test Sample A->B C Incubate in Dark (e.g., 30 min) B->C D Measure Absorbance (~517 nm) C->D E Calculate % Scavenging & Determine EC50 D->E

Caption: Workflow of the DPPH assay for antioxidant capacity.

Conclusion and Future Outlook

Aniline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. As this guide has illustrated, their efficacy as anticancer, antimicrobial, and antioxidant agents is intimately linked to their chemical structure. The strategic placement of various functional groups can fine-tune their activity, selectivity, and even their mechanism of action.

Future research will undoubtedly focus on optimizing these structure-activity relationships to develop derivatives with enhanced potency and improved safety profiles. The integration of computational modeling with traditional synthesis and biological evaluation will be crucial in designing next-generation aniline-based therapeutics that can effectively address the challenges of cancer, infectious diseases, and conditions related to oxidative stress. The detailed protocols provided herein serve as a foundational framework for researchers to reliably evaluate and compare the biological activity of novel aniline derivatives, ensuring the continued advancement of this vital area of drug discovery.

References

  • ResearchGate. (n.d.). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of two aniline derivatives as potent anticancer lead compounds. Retrieved from [Link]

  • JETIR. (2019). Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives. Retrieved from [Link]

  • He, Y., et al. (2023). A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. Molecules. Available from: [Link]

  • ResearchGate. (n.d.). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Retrieved from [Link]

  • Mhlongo, S., et al. (2018). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Environmental and Public Health. Available from: [Link]

  • Sivakamavalli, J., et al. (2023). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Antibiotics. Available from: [Link]

  • Kim, J., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Pharmaceuticals. Available from: [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • RJPBCS. (2019). Biological Activities of Amino Acid Derivatives and their Complexes a Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of aniline derivatives (group I) and their influence on.... Retrieved from [Link]

  • Filo. (n.d.). Aniline derivatives as antimicrobial agent. Retrieved from [Link]

  • MDPI. (2022). The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents. Retrieved from [Link]

  • ACS Publications. (2018). Design, Synthesis, and Structure–Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. Retrieved from [Link]

  • Bentham Science. (2019). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). Retrieved from [Link]

  • NIH. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Retrieved from [Link]

  • NIH. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

  • ResearchGate. (2024). Aniline derivatives containing a cage monoterpenoid fragment at the nitrogen atom: synthesis and study of antibacterial properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 7: (A) Known biological activities related to aniline derivatives. Retrieved from [Link]

  • PubMed. (2007). Synthesis and antimicrobial activity of some new anilino benzimidazoles. Retrieved from [Link]

  • YouTube. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of antioxidant activity of aniline and polyaniline. Retrieved from [Link]

  • NIH. (2022). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Retrieved from [Link]

  • CORE. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Antioxidant capacity measurement of aniline-pyrrole copolymer by FRAP assay. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Disposal Protocol: 2-Butoxy-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Direct Directive: Do not treat 2-Butoxy-5-methoxyaniline as standard organic waste. As an alkoxy-aniline derivative, this compound possesses distinct toxicological profiles—specifically the risk of methemoglobinemia via skin absorption and high aquatic toxicity—that mandate strict thermal destruction protocols.

This guide replaces generic "solvent waste" procedures with a targeted containment and disposal workflow designed to prevent cross-contamination and environmental release.

Chemical Identity & Risk Assessment

Note: This compound is often a custom synthesis intermediate. Always verify the CAS on your specific container, as isomeric variations affect regulatory listing.

PropertySpecification / Hazard Profile
Chemical Class Alkoxy-substituted Aniline (Aromatic Amine)
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation): High risk of methemoglobinemia (interference with blood oxygen transport).Sensitizer: Potential skin sensitizer.Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[1][2][3][4]
Physical State Typically Solid (crystalline) or viscous liquid depending on purity/temperature.
Incompatibilities Acids: Exothermic reaction forming anilinium salts.Oxidizers: High fire risk; potential formation of nitro-compounds.Aldehydes/Ketones: Formation of imines (Schiff bases).
Waste Code (RCRA) D001 (Ignitable - if in flammable solvent) or Characteristic Toxic . Treat as Hazardous Waste.[1]
Pre-Disposal Stabilization & Segregation

The "Self-Validating" Safety Rule: Before moving waste, you must validate that the receiving container is chemically compatible.

Protocol 2.1: Segregation Logic

  • NEVER mix with acidic waste streams (e.g., H₂SO₄, HCl). This generates heat and potentially precipitates salts that clog waste lines.

  • NEVER mix with oxidizing agents (e.g., Peroxides, Permanganates). This creates an immediate fire/explosion hazard.

  • ALWAYS segregate into the "Toxic Organic / Nitrogenous Waste" stream.

Protocol 2.2: Quenching (Only if Reactive Residues Present) If the this compound is part of a reaction mixture containing unreacted acyl chlorides or anhydrides:

  • Slowly add Methanol to quench the active electrophiles.

  • Allow to cool.[5]

  • Check pH (Target: pH 6-9).

  • Only then transfer to the disposal drum.

Step-by-Step Disposal Workflow
Phase A: Solid Waste (Pure Substance or Contaminated Solids)
  • Containment: Place solid waste (weigh boats, contaminated gloves, pure crystals) into a clear, 6-mil polyethylene bag .

  • Double Bagging: Seal the first bag and place it inside a second bag to prevent micro-particle migration.

  • Labeling: Affix a "Hazardous Waste" label to the outer bag. Explicitly write: "Toxic Solid - Aniline Derivative."

  • Storage: Place the sealed bag into a wide-mouth HDPE drum (Satellite Accumulation Area).

Phase B: Liquid Waste (Mother Liquors / Solvents)
  • Solvent Selection: Ensure the waste solvent is compatible (e.g., Ethanol, Dichloromethane, Ethyl Acetate).

  • Transfer: Use a funnel with a splash guard. Pour slowly to avoid splashing.

  • Container: Use Amber Glass or HDPE carboys. Avoid metal containers if the waste is potentially corrosive or wet.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Labeling: Mark as "Flammable/Toxic Organic Waste." List "this compound" as a constituent.

Visual Workflow: Decision Tree

The following diagram illustrates the critical decision points for disposing of aniline derivatives.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste (Solvent/Mother Liquor) StateCheck->Liquid Liquid Solid Solid Waste (Pure/Debris) StateCheck->Solid Solid CompatCheck Check Compatibility: NO Acids / NO Oxidizers Liquid->CompatCheck ContainerL Transfer to HDPE/Glass Carboy (Leave 10% Headspace) CompatCheck->ContainerL Labeling LABELING: 'Hazardous Waste - Toxic' List Constituent ContainerL->Labeling Bagging Double Bag (6-mil Poly) Seal Tightly Solid->Bagging Drum Place in Wide-Mouth Lab Pack Drum Bagging->Drum Drum->Labeling Pickup EHS Pickup -> Incineration Labeling->Pickup

Figure 1: Decision matrix for the segregation and packaging of alkoxy-aniline waste streams.

Emergency Procedures (Spill Management)

In the event of a spill, immediate action is required to prevent dermal absorption and environmental release.[2]

ScenarioResponse Protocol
Minor Spill (<50 mL/g) 1. Evacuate immediate area.2. Don PPE: Nitrile gloves (double gloved) , lab coat, safety goggles.3. Absorb liquid with vermiculite or sand . Do not use sawdust (fire hazard with anilines).4. Scoop into a waste jar and label as hazardous.
Major Spill (>50 mL/g) 1. Evacuate the lab immediately. 2. Alert EHS/Security.3. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) due to toxic vapor potential.4. Prevent flow into drains/sewers.[1][5]
Skin Contact 1. Immediate Flush: Wash with soap and water for 15 minutes.2. Seek Medical Attention: Monitor for signs of methemoglobinemia (blue lips/nails, dizziness) which can be delayed 2-4 hours.
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Anisidine Derivatives (General Class). PubChem. Available at: [Link] (Accessed Oct 26, 2023).

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. EPA.gov. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butoxy-5-methoxyaniline
Reactant of Route 2
Reactant of Route 2
2-Butoxy-5-methoxyaniline

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